molecular formula C15H21F3N4O4 B2450065 ethyl 4-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 2034601-67-5

ethyl 4-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2450065
CAS No.: 2034601-67-5
M. Wt: 378.352
InChI Key: YCEKHGUOUUFNDI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C15H21F3N4O4 and its molecular weight is 378.352. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O4/c1-3-26-12(24)5-4-11(23)21-8-6-10(7-9-21)22-14(25)20(2)13(19-22)15(16,17)18/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEKHGUOUUFNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)N2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and other pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

C16H19F3N4O3\text{C}_{16}\text{H}_{19}\text{F}_3\text{N}_4\text{O}_3

This structure features a trifluoromethyl group and a piperidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Many derivatives of triazoles and piperidines have shown significant cytotoxic effects against various cancer cell lines. The presence of the triazole ring is often linked to enhanced antiproliferative properties.
  • Antibacterial Properties : Triazole derivatives are known for their antibacterial effects. The trifluoromethyl group may enhance lipophilicity, improving membrane penetration.
  • Neuroprotective Effects : Some studies suggest that compounds with similar scaffolds exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.

Anticancer Activity

A study investigating the cytotoxic effects of triazole derivatives on human cancer cell lines demonstrated that certain modifications to the piperidine and triazole structures can significantly enhance their potency. For instance, compounds with electron-donating groups showed increased activity against breast cancer cells (IC50 values ranging from 5 to 15 µM) .

Antibacterial Activity

In another investigation, derivatives of ethyl 4-(4-(trifluoromethyl)-triazole) exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported between 10 to 50 µg/mL, indicating moderate effectiveness .

Neuroprotective Potential

Research into neuroprotective properties revealed that similar compounds could inhibit oxidative stress pathways in neuronal cells. In vitro studies indicated that certain derivatives reduced cell death by up to 30% in models of neurotoxicity .

Data Tables

Activity Type IC50/MIC Values Reference
Anticancer (Breast)5 - 15 µM
Antibacterial (Gram+)10 - 50 µg/mL
NeuroprotectionReduction of cell death by 30%

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the significance of specific functional groups:

  • Trifluoromethyl Group : Increases lipophilicity and potentially enhances membrane permeability.
  • Piperidine Ring : Essential for binding to biological targets.
  • Oxobutanoate Moiety : Contributes to overall stability and activity.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them potential candidates for developing new antimicrobial agents. The specific structure of ethyl 4-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-4-oxobutanoate suggests it may possess similar properties .

Anti-Cancer Potential
Triazole derivatives have been explored for their anti-cancer properties. The compound's ability to inhibit specific cancer cell lines could be investigated through in vitro and in vivo studies. Preliminary studies on related triazole compounds have shown promise in targeting cancer pathways .

Agricultural Applications

Fungicides
Compounds containing triazole moieties are known for their fungicidal properties. This compound could potentially be developed as a novel fungicide to combat plant pathogens. Its efficacy against various fungi can be evaluated through field trials and laboratory assessments.

Pesticide Development
Given the compound's structural features, it may also serve as a basis for designing new pesticides that are effective against a broad spectrum of agricultural pests. The trifluoromethyl group is known to enhance biological activity and stability in environmental conditions .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of triazole derivatives against various bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts. This compound could be a candidate for similar investigations .

Case Study 2: Agricultural Applications

In agricultural research, triazole-based fungicides have been shown to significantly reduce fungal infections in crops like wheat and barley. Trials conducted with structurally similar compounds demonstrated effective control over diseases such as leaf rust and powdery mildew. This suggests that this compound may also provide substantial benefits in crop protection .

Chemical Reactions Analysis

Alkylation Reactions

The piperidine nitrogen and triazole ring positions are susceptible to alkylation under basic conditions. For example:
Reaction Conditions :

  • Methyl iodide (1.1 eq) in acetonitrile

  • Potassium tert-butoxide (1.1 eq) as base

  • Room temperature, overnight stirring .

Outcome :

  • Methylation occurs preferentially at the piperidine nitrogen due to steric accessibility.

  • Triazole N-alkylation is less favored under these conditions but possible at elevated temperatures.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives:
Reaction Conditions :

  • Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis

  • Reflux for 3–5 hours .

Example :

ReactantConditionsProductYield
Ethyl ester derivative4N HCl, reflux, 3hCarboxylic acid analog85%

Chlorination

The hydroxyl group in intermediates can be substituted with chlorine:
Reaction Pathway :

  • Step 1 : Alcohol activation using SOCl₂ in toluene at 65°C .

  • Step 2 : Nucleophilic substitution with chloride.

Key Data :

Starting MaterialReagentTemperatureProductPurity
Hydroxymethyl intermediateSOCl₂ (2ml)65°C, 5 minChlorinated derivative>90%

Cyclization Reactions

The triazole ring participates in cycloaddition or ring-expansion reactions. For instance:
Conditions :

  • Hydrazine hydrate (1 eq) in ethanol

  • Montmorillonite K10 catalyst, 65–70°C .

Outcome :

  • Formation of pyrazole derivatives via [3+2] cycloaddition (hypothetical pathway based on analogous systems) .

Nucleophilic Substitution at Trifluoromethyl Group

The CF₃ group typically resists direct substitution but may undergo displacement under forcing conditions:
Hypothetical Reaction :

  • Reagents : LiAlH₄ or Grignard reagents

  • Product : Replacement of CF₃ with alkyl/aryl groups (low yield expected due to CF₃ stability).

Reduction of Amide/Carbonyl Groups

Selective reduction of the 4-oxobutanoate moiety:
Conditions :

  • NaBH₄ in methanol (partial reduction)

  • LiAlH₄ in THF (full reduction to alcohol) .

Example :

Reduction AgentProductSelectivity
NaBH₄Secondary alcoholHigh
LiAlH₄Primary alcohol (after ester hydrolysis)Moderate

Cross-Coupling Reactions

The piperidine or triazole rings may participate in Pd-catalyzed couplings:
Potential Reactions :

  • Suzuki-Miyaura coupling with aryl boronic acids

  • Buchwald-Hartwig amination (requires halogenated precursors) .

Limitations :

  • Steric hindrance from the trifluoromethyl group reduces reactivity at the triazole C-3 position.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. Key steps include:

  • Piperidine functionalization : Substitution at the piperidine nitrogen using activated esters or acyl chlorides (e.g., 4-oxobutanoate derivatization) .
  • Triazole ring formation : Cyclocondensation of hydrazine derivatives with trifluoromethyl ketones under acidic or basic conditions .
  • Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization from ethanol or THF to achieve >95% purity . Optimization : Use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry. For example, THF improves reaction homogeneity, while NaBH₄-mediated reductions require strict anhydrous conditions .

Q. How should researchers validate the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm the trifluoromethyl group (δ60\delta \sim -60 ppm for 19F^{19}F) and piperidine/oxobutanoate backbone .
  • HRMS : Verify molecular formula (e.g., C₁₆H₂₀F₃N₃O₄) with <5 ppm mass accuracy .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity and detect byproducts .

Q. What are the common pitfalls in synthesizing the 1,2,4-triazole core?

  • Regioselectivity : Competing pathways may yield undesired regioisomers. Control via pH (e.g., acetic acid for selective cyclization) or microwave-assisted heating .
  • Hydrolysis sensitivity : The 5-oxo group is prone to hydrolysis. Use inert atmospheres (N₂/Ar) and avoid aqueous workups until final stages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core modifications : Replace the trifluoromethyl group with -CF₂H or -CHF₂ to assess electronic effects on bioactivity .
  • Piperidine substitution : Introduce polar groups (e.g., -OH, -NH₂) to evaluate solubility and target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with enzymes like dipeptidyl peptidase-4 (DPP-4), given structural similarity to Sitagliptin intermediates .

Q. What computational tools are effective for predicting reaction mechanisms or stability?

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model cyclization energetics .
  • Degradation studies : Use Gaussian or ORCA to simulate hydrolysis pathways of the oxobutanoate ester under acidic/alkaline conditions .
  • AI-driven optimization : Platforms like COMSOL Multiphysics integrate reaction kinetics data with machine learning to predict optimal conditions (e.g., solvent mixtures, catalysts) .

Q. How can contradictory data on yield or bioactivity be resolved?

  • Batch analysis : Compare NMR/HPLC profiles across synthetic batches to identify impurities (e.g., residual THF or unreacted intermediates) .
  • Bioassay normalization : Use internal standards (e.g., fluorescent probes) in enzyme inhibition assays to control for variability in cell permeability or protein binding .

Q. What methodologies are recommended for studying metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The trifluoromethyl group may reduce metabolic clearance compared to methyl analogs .
  • Isotope labeling : Synthesize 13C^{13}C-labeled oxobutanoate to track metabolic pathways using NMR or mass spectrometry .

Methodological Notes

  • Experimental Design : Prioritize fractional factorial designs (e.g., 2⁴⁻¹) to screen variables efficiently .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as trifluoromethyl groups are sensitive to trace moisture .
  • Safety : Handle trifluoromethyl reagents in fume hoods due to potential HF release during hydrolysis .

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